molecular formula C28H48O4 B083327 5beta-Cholestan-26-oic acid, 3alpha,7alpha-dihydroxy-, methyl ester CAS No. 13316-62-6

5beta-Cholestan-26-oic acid, 3alpha,7alpha-dihydroxy-, methyl ester

Cat. No. B083327
CAS RN: 13316-62-6
M. Wt: 448.7 g/mol
InChI Key: MLFCVGMJWKXAOJ-FOTLVJTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-Cholestan-26-oic acid, 3alpha,7alpha-dihydroxy-, methyl ester, also known as cholic acid methyl ester, is a steroid compound that is widely used in scientific research. It is a bile acid that is synthesized in the liver and secreted into the bile, where it aids in the digestion and absorption of fats and fat-soluble vitamins. Cholic acid methyl ester has a number of important applications in the fields of biochemistry, pharmacology, and medicine.

Mechanism Of Action

Cholic acid methyl ester exerts its effects through a number of mechanisms. It acts as a substrate for enzymes involved in bile acid metabolism, and as a ligand for bile acid receptors. It also has direct effects on lipid metabolism, including the regulation of cholesterol synthesis and transport.

Biochemical And Physiological Effects

Cholic acid methyl ester has a number of important biochemical and physiological effects. It is involved in the digestion and absorption of fats and fat-soluble vitamins, and plays a key role in the regulation of lipid metabolism. It also has effects on glucose metabolism, and may play a role in the development of insulin resistance and type 2 diabetes.

Advantages And Limitations For Lab Experiments

Cholic acid methyl ester has a number of advantages for laboratory experiments. It is readily available and relatively inexpensive, and can be synthesized using a variety of methods. It is also stable and easy to handle, and has well-characterized biochemical and physiological effects. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many future directions for research on 5beta-Cholestan-26-oic acid, 3alpha,7alpha-dihydroxy-, methyl ester acid methyl ester. One area of interest is the development of new synthetic methods for the compound, including the use of green chemistry approaches. Another area of interest is the identification of new targets for 5beta-Cholestan-26-oic acid, 3alpha,7alpha-dihydroxy-, methyl ester acid methyl ester, including novel bile acid receptors and enzymes involved in bile acid metabolism. Finally, there is growing interest in the use of 5beta-Cholestan-26-oic acid, 3alpha,7alpha-dihydroxy-, methyl ester acid methyl ester as a therapeutic agent, particularly in the treatment of metabolic disorders such as type 2 diabetes.

Synthesis Methods

Cholic acid methyl ester can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reactions to convert starting materials into the desired product. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of substrates into products. Microbial synthesis involves the use of microorganisms to produce the desired compound.

Scientific Research Applications

Cholic acid methyl ester has a number of important applications in scientific research. It is commonly used as a substrate for enzymes involved in bile acid metabolism, such as 3alpha-hydroxysteroid dehydrogenase and 7alpha-hydroxylase. It is also used as a ligand in studies of bile acid receptors, such as the farnesoid X receptor and the pregnane X receptor. In addition, 5beta-Cholestan-26-oic acid, 3alpha,7alpha-dihydroxy-, methyl ester acid methyl ester is used as a standard in analytical chemistry, and as a reference material in mass spectrometry.

properties

CAS RN

13316-62-6

Product Name

5beta-Cholestan-26-oic acid, 3alpha,7alpha-dihydroxy-, methyl ester

Molecular Formula

C28H48O4

Molecular Weight

448.7 g/mol

IUPAC Name

methyl (6R)-6-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoate

InChI

InChI=1S/C28H48O4/c1-17(7-6-8-18(2)26(31)32-5)21-9-10-22-25-23(12-14-28(21,22)4)27(3)13-11-20(29)15-19(27)16-24(25)30/h17-25,29-30H,6-16H2,1-5H3/t17-,18?,19+,20-,21-,22+,23+,24-,25+,27+,28-/m1/s1

InChI Key

MLFCVGMJWKXAOJ-FOTLVJTQSA-N

Isomeric SMILES

C[C@H](CCCC(C)C(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

SMILES

CC(CCCC(C)C(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCCC(C)C(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

synonyms

3α,7α-Dihydroxy-5β-cholestan-26-oic acid methyl ester

Origin of Product

United States

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